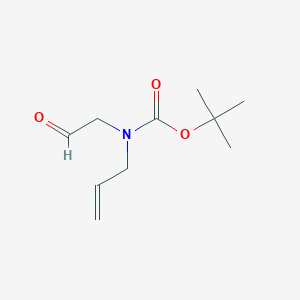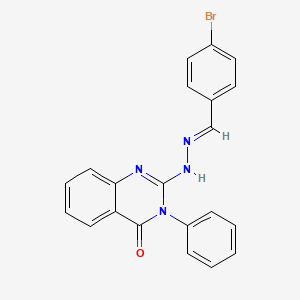
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one, also known as BBPQ, is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Hypotensive Agents
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one and its derivatives have been investigated for their potential as hypotensive agents. For instance, Kumar et al. (2003) synthesized a series of 3-(substitutedarylidene)hydrazinoacetylamino-2-methyl-6-bromo-quinazolin-4(3H)-ones, which exhibited hypotensive activity ranging from 10-90 mmHg. The most active compound in this series demonstrated a significant blood pressure-lowering activity (Kumar, Tyagi, & Srivastava, 2003).
Antimicrobial and Anticancer Potential
The compound has also been a part of studies exploring its antimicrobial and anticancer potential. Deep et al. (2013) synthesized derivatives involving thiazolidin-4-ones clubbed with quinazolinone, which showed promising antimicrobial and anticancer activities. Notably, one of the derivatives was more potent than the standard drug 5-fluorouracil in inhibiting human colon cancer cells (Deep et al., 2013).
Antihistaminic Agents
Alagarsamy et al. (2005) investigated novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, synthesized from a derivative of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one, as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with one compound being equipotent to chlorpheniramine maleate, a reference standard (Alagarsamy, Giridhar, & Yadav, 2005).
Protein Interaction Studies
The interaction between a related compound, (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylthiazole, and Albumin Human was studied by Fen (2014). This research provides insights into the binding mechanisms and conformational changes of human serum albumin, which is crucial for understanding drug-protein interactions (Fen, 2014).
Propiedades
IUPAC Name |
2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O/c22-16-12-10-15(11-13-16)14-23-25-21-24-19-9-5-4-8-18(19)20(27)26(21)17-6-2-1-3-7-17/h1-14H,(H,24,25)/b23-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCASZXCBUAILD-OEAKJJBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N/N=C/C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

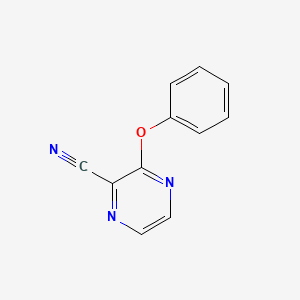
![N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2401944.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2401945.png)
![1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2401946.png)
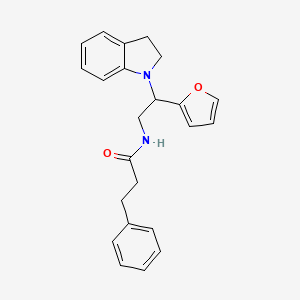
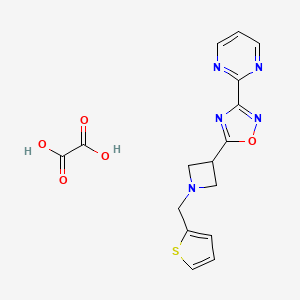
![(3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B2401949.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2401951.png)
![N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide](/img/structure/B2401952.png)
![N-(4-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2401953.png)
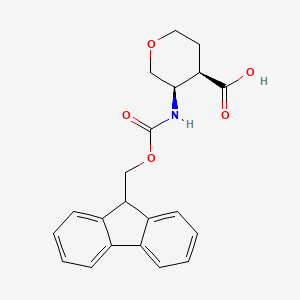
![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2401960.png)
![Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B2401961.png)
